molecular formula C23H20ClN3O4S2 B12165897 Ethyl 4-[(4-{[5-(3-chloro-1-benzothiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}butanoyl)amino]benzoate

Ethyl 4-[(4-{[5-(3-chloro-1-benzothiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}butanoyl)amino]benzoate

Cat. No.: B12165897
M. Wt: 502.0 g/mol
InChI Key: KVJVNPMGPZGHLB-UHFFFAOYSA-N
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Description

Ethyl 4-[(4-{[5-(3-chloro-1-benzothiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}butanoyl)amino]benzoate is a synthetic organic compound featuring a hybrid heterocyclic scaffold. Its structure integrates:

  • A 1,3,4-oxadiazole ring, known for its electron-deficient nature and role in enhancing metabolic stability.
  • A sulfanylbutanoyl linker that bridges the oxadiazole and benzoate groups, likely influencing solubility and molecular flexibility.
  • An ethyl 4-aminobenzoate ester, which may modulate pharmacokinetic properties such as lipophilicity and membrane permeability.

Its structural complexity positions it as a candidate for antimicrobial, anticancer, or enzyme-inhibitory applications, though specific biological data are absent in the evidence.

Properties

Molecular Formula

C23H20ClN3O4S2

Molecular Weight

502.0 g/mol

IUPAC Name

ethyl 4-[4-[[5-(3-chloro-1-benzothiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]butanoylamino]benzoate

InChI

InChI=1S/C23H20ClN3O4S2/c1-2-30-22(29)14-9-11-15(12-10-14)25-18(28)8-5-13-32-23-27-26-21(31-23)20-19(24)16-6-3-4-7-17(16)33-20/h3-4,6-7,9-12H,2,5,8,13H2,1H3,(H,25,28)

InChI Key

KVJVNPMGPZGHLB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CCCSC2=NN=C(O2)C3=C(C4=CC=CC=C4S3)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[(4-{[5-(3-chloro-1-benzothiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}butanoyl)amino]benzoate typically involves multi-step organic reactions. The process begins with the preparation of 3-chloro-1-benzothiophene, which is then subjected to various functional group transformations to introduce the oxadiazole ring and the sulfanyl group. The final steps involve the coupling of the intermediate with ethyl 4-aminobenzoate under specific conditions to form the target compound .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[(4-{[5-(3-chloro-1-benzothiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}butanoyl)amino]benzoate can undergo various chemical reactions, including:

    Oxidation: The benzothiophene moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxadiazole ring can be reduced under specific conditions to yield different derivatives.

    Substitution: The chloro group on the benzothiophene can be substituted with other nucleophiles.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzothiophene moiety can yield sulfoxides or sulfones, while substitution of the chloro group can introduce various functional groups, leading to a diverse array of derivatives .

Scientific Research Applications

Ethyl 4-[(4-{[5-(3-chloro-1-benzothiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}butanoyl)amino]benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 4-[(4-{[5-(3-chloro-1-benzothiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}butanoyl)amino]benzoate involves its interaction with specific molecular targets and pathways. The benzothiophene moiety is known to interact with various enzymes and receptors, modulating their activity. The oxadiazole ring can also interact with biological targets, contributing to the compound’s overall bioactivity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional attributes can be contextualized against analogs from the evidence. Below is a comparative analysis:

Table 1: Comparative Analysis of Ethyl 4-[(4-{[5-(3-chloro-1-benzothiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}butanoyl)amino]benzoate and Related Compounds

Feature Target Compound Compound 6f/6o () BT-4/BT-5 () Ethyl 4-(1,3-benzothiazol-2-ylthio)-3-oxobutanoate ()
Core Heterocycle 1,3,4-Oxadiazole + Benzothiophene 1,3,4-Oxadiazole + Chlorophenyl Azetidinone (β-lactam) + Benzoxazole Benzothiazole + Oxobutanoate
Key Substituents 3-Chloro-benzothiophen-2-yl, sulfanylbutanoyl, ethyl benzoate 4-Chlorophenyl, sulfanyl acetamide, N-alkyl/aryl groups 4-Hydroxyphenyl/nitrophenyl, benzoxazol-2-yl, thioate Benzothiazol-2-ylthio, 3-oxobutanoate
Synthetic Route Likely via oxadiazole-thiol coupling (inferred from ) Reaction of 5-(4-chlorophenyl)-1,3,4-oxadiazol-2-thiol with bromoacetamides in DMF/NaH Condensation of benzoxazole derivatives with azetidinone precursors Thioether formation between benzothiazole thiols and activated esters
Biological Activity Not explicitly reported (structural analogs suggest antimicrobial potential) Antimicrobial activity (6f and 6o showed potency against microbial species) Not reported, but azetidinones are associated with antibacterial/antifungal properties Not reported; benzothiazoles are known for antitumor and antiviral roles
Physicochemical Traits High lipophilicity (benzothiophene + oxadiazole), moderate solubility (ester group) Variable solubility depending on N-substituents; lower cytotoxicity (except 6g/6j) Polar azetidinone and benzoxazole groups may enhance aqueous solubility Higher polarity due to benzothiazole and ketone groups

Key Observations

Structural Diversity and Bioactivity: The target compound’s benzothiophene-oxadiazole core distinguishes it from ’s chlorophenyl-oxadiazole derivatives. The benzothiophene’s larger aromatic surface may enhance hydrophobic interactions in biological targets compared to simpler chlorophenyl groups .

Synthetic Flexibility: The sulfanylbutanoyl linker in the target compound mirrors the sulfanyl acetamide group in ’s derivatives, suggesting shared strategies for modular synthesis. However, the use of 3-chloro-benzothiophene as a starting material introduces synthetic challenges compared to 4-chlorobenzoic acid .

Biological Potential: While the target compound’s activity is unreported, structurally similar oxadiazole-thioether derivatives (e.g., 6f/6o) demonstrate antimicrobial efficacy with low hemolytic toxicity, implying a promising trajectory for further testing . Benzothiazole analogs () highlight the importance of sulfur-containing heterocycles in drug design, though their substitution patterns (e.g., oxobutanoate vs. benzoate) alter metabolic stability .

Physicochemical Trade-offs: The ethyl benzoate group in the target compound likely balances lipophilicity and hydrolytic stability, whereas azetidinone-based BT-4/BT-5 () may prioritize hydrogen-bonding capacity for target engagement .

Biological Activity

Ethyl 4-[(4-{[5-(3-chloro-1-benzothiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}butanoyl)amino]benzoate is a complex organic compound that has garnered attention due to its potential biological activities. This article explores the compound's synthesis, biological properties, and relevant case studies that highlight its efficacy against various pathogens.

Chemical Structure and Properties

The compound's molecular formula is C23H20ClN3O4S2C_{23}H_{20}ClN_{3}O_{4}S_{2} and it features a unique combination of a benzothiophene moiety and an oxadiazole ring, which are known for their diverse biological activities. The presence of sulfur in the structure may contribute to its antimicrobial properties.

Synthesis

The synthesis of this compound involves multiple steps, often starting from readily available precursors such as benzothiophene derivatives and oxadiazole intermediates. The general synthetic route includes:

  • Formation of the Oxadiazole Ring : This is typically achieved through cyclization reactions involving hydrazides and carboxylic acids.
  • Coupling Reactions : The oxadiazole derivative is then coupled with an amine to form the desired benzoate structure.
  • Purification : The final product is purified using recrystallization or chromatography techniques.

Antimicrobial Activity

Research indicates that compounds containing the 1,3,4-oxadiazole ring exhibit significant antimicrobial properties. A study highlighted the effectiveness of various oxadiazole derivatives against bacterial strains such as Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Efficacy of Oxadiazole Derivatives

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
29aS. aureus0.25 µg/mL
29bMRSA0.125 µg/mL
IVeE. coli0.5 µg/mL
IVhPseudomonas aeruginosa0.75 µg/mL

These findings suggest that this compound may possess similar or enhanced antimicrobial properties due to its structural components.

Anti-inflammatory Activity

In addition to its antimicrobial effects, derivatives of oxadiazoles have been studied for their anti-inflammatory properties. A study reported that certain oxadiazole compounds demonstrated significant inhibition of inflammation markers in vitro .

Table 2: Anti-inflammatory Activity of Selected Compounds

CompoundInflammatory Marker Inhibition (%)
IVb70%
IVc65%
IVh80%

These results indicate a promising avenue for further research into the therapeutic applications of this compound in inflammatory diseases.

Case Studies

  • Antibacterial Study : Dhumal et al. (2016) explored a series of oxadiazole derivatives for their antibacterial activity against Mycobacterium bovis. The study found that specific modifications to the oxadiazole structure significantly enhanced activity .
  • Molecular Docking Studies : Molecular docking analyses have been conducted to understand the binding affinity of these compounds to bacterial enzymes critical for cell wall synthesis. For instance, derivatives showed strong binding affinities to enoyl-acyl carrier protein (ACP) reductase, indicating a potential mechanism for their antibacterial action .

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